4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
CAS No.: 898770-71-3
Cat. No.: VC2286368
Molecular Formula: C18H16F3NO2
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898770-71-3 |
|---|---|
| Molecular Formula | C18H16F3NO2 |
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
| Standard InChI | InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 |
| Standard InChI Key | VJUYHVFHTJGZCQ-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
| Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Introduction
Chemical Identity and Basic Properties
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is identified by the CAS Registry Number 898770-71-3 and was first registered in chemical databases in February 2008 . This organic compound belongs to the benzophenone class of molecules, featuring a distinctive combination of fluorinated and morpholine-substituted phenyl rings.
The table below summarizes the key identification parameters of this compound:
| Parameter | Value |
|---|---|
| CAS Number | 898770-71-3 |
| Molecular Formula | C₁₈H₁₆F₃NO₂ |
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
| PubChem Compound ID | 24724262 |
| Standard InChI | InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 |
| Standard InChIKey | VJUYHVFHTJGZCQ-UHFFFAOYSA-N |
The compound has been documented in chemical databases since 2008, with the most recent update to its record occurring in February 2025 , indicating ongoing interest in this molecule despite limited published research on its applications.
Structural Characteristics
Molecular Architecture
The structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone consists of several key components:
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A benzophenone core (two phenyl rings connected by a carbonyl group)
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Three fluorine atoms positioned at the 3, 4, and 5 positions on one of the phenyl rings
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A morpholinomethyl group attached to the 4' position of the other phenyl ring
This unique structural arrangement gives the compound distinct chemical characteristics. The presence of the carbonyl group creates a region of electrophilicity, while the morpholine ring introduces a basic nitrogen center. The trifluoro-substituted phenyl ring contributes electron-withdrawing properties that affect the electronic distribution throughout the molecule.
Canonical SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is:
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
This notation encodes the complete structural information of the molecule, allowing for computational analysis and prediction of its properties.
Physical and Chemical Properties
Computed Physicochemical Properties
The following table presents the key physicochemical properties of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 335.3 g/mol | Medium-sized organic molecule |
| XLogP3-AA | 3.0 | Moderate lipophilicity, potentially membrane-permeable |
| Hydrogen Bond Donor Count | 0 | Limited ability to donate hydrogen bonds |
| Hydrogen Bond Acceptor Count | 6 | Good capacity for hydrogen bond acceptance |
| Rotatable Bond Count | 4 | Moderate conformational flexibility |
| Exact Mass | 335.11331324 Da | Precise molecular weight for analytical identification |
These properties suggest that 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone has characteristics that may be favorable for certain pharmaceutical applications, particularly in terms of its balance between lipophilicity and hydrogen bond acceptance capacity .
Structural Features Affecting Reactivity
Several structural elements of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone influence its chemical reactivity:
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The carbonyl group serves as an electrophilic center that can participate in nucleophilic addition reactions.
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The morpholine nitrogen can act as a nucleophile in various reactions or coordinate with metal ions.
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The three fluorine atoms create a highly electron-deficient aromatic ring, which affects the reactivity of the carbonyl group and makes the compound resistant to certain types of chemical degradation.
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The methylene bridge connecting the morpholine to the aromatic ring provides a site for potential metabolic transformation.
These features collectively contribute to the compound's chemical behavior in various environments and reaction conditions.
Comparative Analysis with Structurally Related Compounds
Structural Analogs
The search results reveal several structurally related compounds that provide context for understanding 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone | 898770-71-3 | C₁₈H₁₆F₃NO₂ | Reference compound |
| 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone | Not specified | Not specified | Methylpiperazine group instead of morpholine |
| 4-Morpholinomethyl-4'-trifluoromethylbenzophenone | 898770-41-7 | C₁₉H₁₈F₃NO₂ | Trifluoromethyl group at 4' position instead of three fluorine atoms |
| 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone | 898751-25-2 | C₁₈H₁₆F₃NO₂ | Morpholinomethyl group at position 2 instead of 4' |
These structural variants demonstrate how minor modifications to the core structure can create a family of related compounds with potentially different properties and applications .
Property Comparisons
The structural differences between these compounds lead to variations in their physicochemical properties. For instance, 4-Morpholinomethyl-4'-trifluoromethylbenzophenone has an XLogP3-AA value of 3.6 compared to 3.0 for our target compound, indicating greater lipophilicity due to the trifluoromethyl group . These differences can significantly impact the compounds' behavior in biological systems and their potential applications.
Research Status and Future Directions
Current Research Limitations
Research on 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone appears to be in its early stages, with limited published literature specifically focused on this compound. This presents both challenges and opportunities for researchers interested in exploring its properties and applications.
Promising Research Avenues
Future research on this compound could productively focus on:
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Detailed characterization of physical properties beyond the computed values currently available
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Investigation of photochemical behavior, particularly given the benzophenone core
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Exploration of potential biological activities, possibly starting with in silico predictions based on structural features
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Development of synthetic methodologies to access this compound and its derivatives more efficiently
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Structure-activity relationship studies comparing its properties with those of structural analogs
The compound's unique combination of structural features makes it an interesting candidate for interdisciplinary research spanning materials science, medicinal chemistry, and synthetic organic chemistry.
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